![molecular formula C13H15NO5 B8496291 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid](/img/structure/B8496291.png)
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid
Overview
Description
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl-protected amino group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxetane ring and introduces the benzyloxycarbonyl-protected amino group. The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: The oxetane ring and amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected under specific conditions, allowing the compound to participate in further reactions. The oxetane ring’s strain makes it reactive, facilitating ring-opening reactions that can lead to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound is similar in structure and is used as a protection for the α-carboxyl group of aspartic acid.
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Another structurally related compound with similar applications.
Uniqueness
2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a subject of ongoing research.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C13H15NO5/c15-11(16)6-13(8-18-9-13)14-12(17)19-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
InChI Key |
AXPULGSIXJQPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
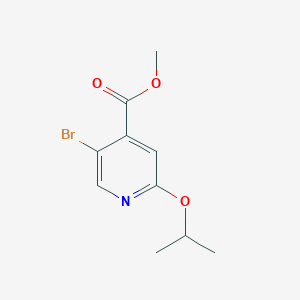

![1-[1-(2,2-Diethoxyethyl)cyclohexyl]methanamine](/img/structure/B8496226.png)
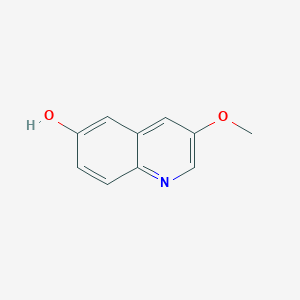
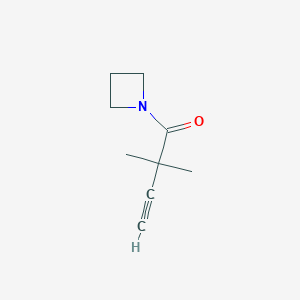
![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)

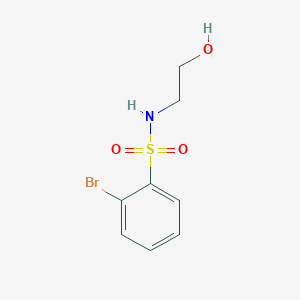
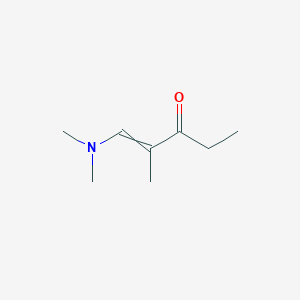
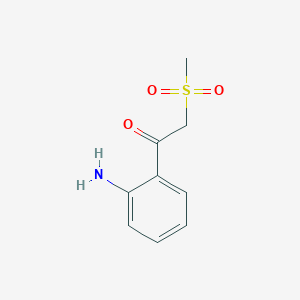


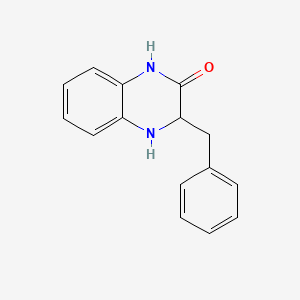
![Methyl 3-[[5-bromo-2-(trifluoromethyl)benzoyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8496301.png)
